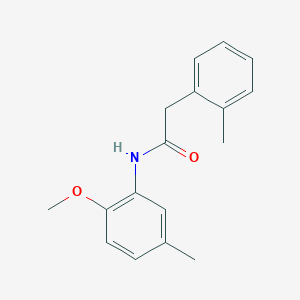
N-(2-methoxy-5-methylphenyl)-2-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-2-(2-methylphenyl)acetamide, commonly known as MMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMMA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.36 g/mol.
Applications De Recherche Scientifique
MMMA has shown potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs. MMMA has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. MMMA has also been studied for its potential use in the treatment of cancer. Studies have shown that MMMA inhibits the proliferation of cancer cells and induces apoptosis, making it a potential candidate for the development of anticancer drugs.
Mécanisme D'action
The exact mechanism of action of MMMA is not fully understood. However, studies have suggested that MMMA acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation and pain. By inhibiting COX-2, MMMA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
MMMA has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. Studies have also shown that MMMA has a low toxicity profile and does not cause any significant adverse effects on the liver and kidneys. MMMA has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MMMA is its low toxicity profile, making it a potential candidate for the development of new drugs. MMMA is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one of the limitations of using MMMA in laboratory experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.
Orientations Futures
There are several future directions for research on MMMA. One potential area of research is in the development of new drugs for the treatment of pain and inflammation-related disorders. MMMA has shown promising results in animal models and may be a potential candidate for clinical trials. Another area of research is in the development of new anticancer drugs. MMMA has shown potential in inhibiting the proliferation of cancer cells and inducing apoptosis and may be a potential candidate for the development of new anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of MMMA and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, MMMA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMMA has shown potential in the development of new drugs for the treatment of pain and inflammation-related disorders and as a potential candidate for the development of new anticancer drugs. Further research is needed to fully understand the mechanism of action of MMMA and its potential applications in other fields of scientific research.
Méthodes De Synthèse
The synthesis of MMMA involves the reaction of 2-methoxy-5-methylphenylamine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified by recrystallization to obtain pure MMMA.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-8-9-16(20-3)15(10-12)18-17(19)11-14-7-5-4-6-13(14)2/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGYRTXLXIDCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-propoxybenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5434533.png)
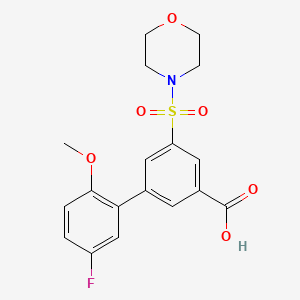
![2-{[4-(allyloxy)-3-methoxybenzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B5434541.png)
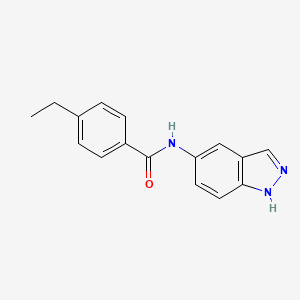
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide hydrochloride](/img/structure/B5434552.png)
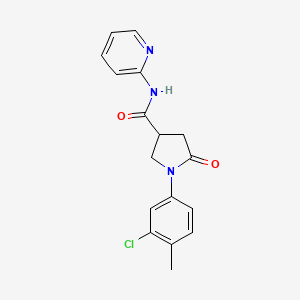
![3-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5434565.png)
![N-benzyl-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5434575.png)
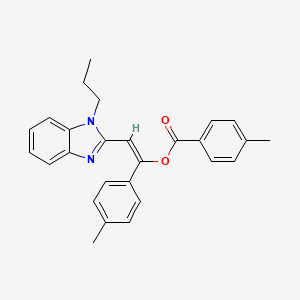
![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5434590.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-ethyl-N-phenylacetamide](/img/structure/B5434596.png)
![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5434617.png)
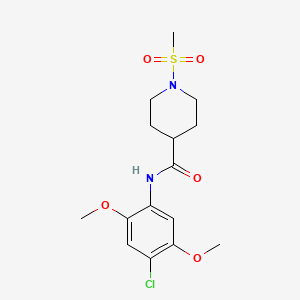
![N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]alanine](/img/structure/B5434635.png)